

What is the chemical structure of Hemiphroside B

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Compound of Interest

Compound Name: Hemiphroside B

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Hemiphroside B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside B is a phenylpropanoid glycoside that has been identified in plant species such as *Lagotis integra* and *Hemiphragma heterophyllum*. This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Hemiphroside B is a complex phenylpropanoid glycoside. Its chemical identity is defined by the following parameters:

- Chemical Formula: $C_{31}H_{38}O_{17}$
- Molecular Weight: 682.62 g/mol
- CAS Number: 165338-28-3
- SMILES:
O=C(/C=C/C(C=C1)=CC(O)=C1O)OC(C(O2)CO)C(C(C2OCCC(C=C3)=CC(O)=C3O)O)OC(C(C4O)O)OC(C4O)COC(C)=O

The structure of **Hemiphroside B** is characterized by a central glycosidic core substituted with two caffeoyl groups and an acetyl group. The precise stereochemistry and linkage of these moieties are crucial for its biological function.

Table 1: Physicochemical Properties of **Hemiphroside B**

Property	Value	Source
Molecular Formula	$C_{31}H_{38}O_{17}$	[1][2]
Molecular Weight	682.62 g/mol	[3]
CAS Number	165338-28-3	[1]

Spectroscopic Data

The structural elucidation of **Hemiphroside B** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). While a complete, publicly available dataset with peak-by-peak assignments for ^1H and ^{13}C NMR is not readily available in the searched literature, the general approach to its structural determination is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **Hemiphroside B** is expected to exhibit characteristic signals for:

- Aromatic protons of the two caffeoyl moieties.
- Vinylic protons of the acrylate systems.
- Sugar protons of the glycosidic core.
- Protons of the acetyl group.

The ^{13}C NMR spectrum would correspondingly show signals for:

- Carbonyl carbons of the ester and acetyl groups.
- Aromatic and vinylic carbons of the caffeoyl groups.
- Carbons of the sugar units.

Definitive structural assignment and stereochemistry are typically determined using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis and purification of **Hemiphroside B**. A typical protocol would involve:

- Column: C18 stationary phase.
- Mobile Phase: A gradient of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
- Detection: UV-Vis spectrophotometry, typically in the range of 280-330 nm to detect the phenylpropanoid chromophores.

Experimental Protocols

Isolation and Purification of Hemiphroside B

The following is a generalized protocol for the isolation of **Hemiphroside B** from plant material, based on common techniques for natural product extraction.

Diagram 1: General Workflow for Isolation of **Hemiphroside B**[Click to download full resolution via product page](#)

Caption: A representative workflow for the isolation and purification of **Hemiphroside B**.

- **Extraction:** Dried and powdered plant material (e.g., aerial parts of *Hemiphragma heterophyllum*) is extracted with a polar solvent like methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction.
- **Concentration:** The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid glycosides like **Hemiphroside B** are typically enriched in the more polar fractions (e.g., ethyl acetate and aqueous fractions).
- **Column Chromatography:** The enriched fraction is subjected to column chromatography over silica gel or a size-exclusion resin (e.g., Sephadex LH-20). Elution is performed with a gradient of solvents to separate the components.
- **Preparative HPLC:** Fractions containing **Hemiphroside B** are further purified by preparative reverse-phase HPLC to yield the pure compound.

Biological Activity

Preliminary studies and the chemical nature of **Hemiphroside B** suggest potential antioxidant and anti-inflammatory properties, common for phenylpropanoid compounds.

Antioxidant Activity

The antioxidant potential of **Hemiphroside B** can be evaluated using various in vitro assays.

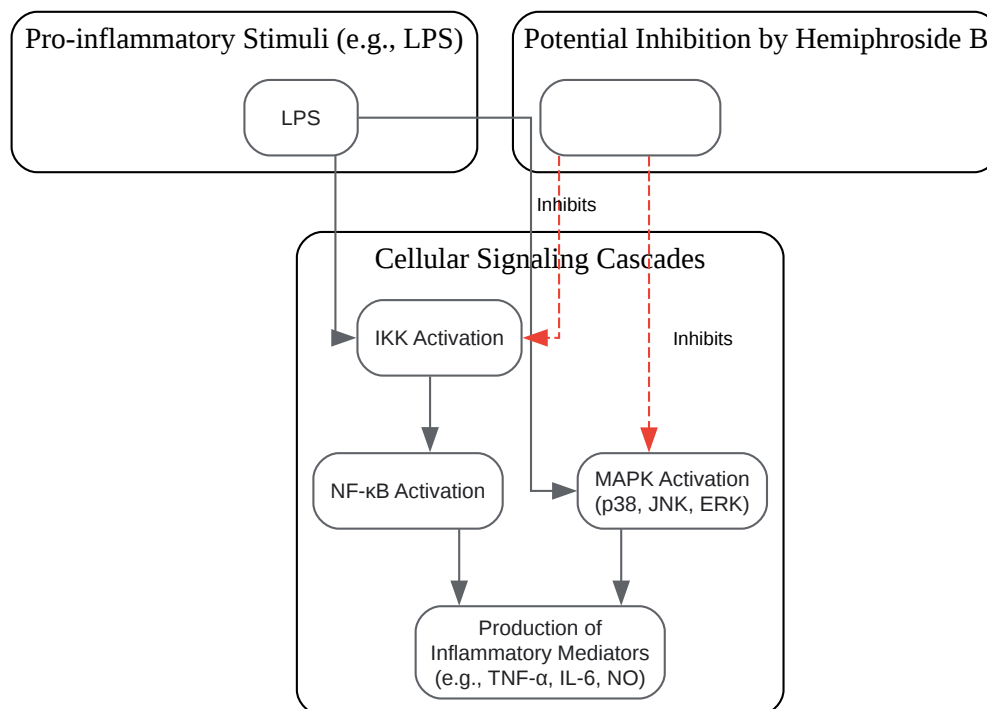
Table 2: Common In Vitro Antioxidant Assays

Assay	Principle	Endpoint
DPPH Radical Scavenging	Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.	Decrease in absorbance at ~517 nm (IC ₅₀ value).
ABTS Radical Scavenging	Measures the ability to scavenge the ABTS radical cation.	Decrease in absorbance at ~734 nm (IC ₅₀ value).
Ferric Reducing Antioxidant Power (FRAP)	Measures the ability to reduce ferric iron (Fe ³⁺) to ferrous iron (Fe ²⁺).	Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance.

Anti-inflammatory Activity

The anti-inflammatory effects of **Hemiphroside B** can be investigated through its ability to modulate key inflammatory pathways.

Diagram 2: Potential Anti-inflammatory Signaling Pathways



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Caption: Hypothesized anti-inflammatory mechanism of **Hemiphroside B**.

Phenylpropanoids are known to often exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). Future research should focus on quantifying the inhibitory effects of **Hemiphroside B** on these pathways, for instance, by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p38, JNK, ERK) and the expression of downstream inflammatory genes in relevant cell models (e.g., lipopolysaccharide-stimulated macrophages).

Conclusion and Future Directions

Hemiphroside B represents an interesting natural product with potential for further investigation. Key areas for future research include:

- Complete NMR spectral assignment: A comprehensive analysis and publication of the ^1H and ^{13}C NMR data are essential for the unambiguous confirmation of its structure and for its use as a reference standard.

- Quantitative biological evaluation: Systematic in vitro and in vivo studies are needed to determine the precise antioxidant and anti-inflammatory potency of **Hemiphroside B**, including the determination of IC₅₀ values and elucidation of its mechanism of action.
- Pharmacokinetic and toxicological studies: To assess its potential as a therapeutic agent, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of **Hemiphroside B** needs to be established.
- Synthetic studies: The development of a synthetic route to **Hemiphroside B** would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

This technical guide provides a foundational understanding of **Hemiphroside B** based on currently available information. It is anticipated that further research will continue to unveil the full therapeutic potential of this natural compound.

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